N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid
Description
N-[2-(Dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid is a salt comprising a tertiary amine base and fumaric acid (but-2-enedioic acid). The amine component features:
- A pyridine ring substituted at the 2-position with an amino group.
- A dimethylaminoethyl chain (N,N-dimethylethylenediamine) attached to the pyridine nitrogen.
- A 4-methoxybenzyl group linked to the same nitrogen.
This structure is analogous to antihistaminic agents like Methapyrilene (a thienyl-substituted variant) and Zolamine Hydrochloride (a thiazole derivative) .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences
*Calculated based on free base (C₁₇H₂₄N₄O) + fumaric acid (C₄H₄O₄).
Key Observations :
- Heterocyclic Core : Pyridine (target) vs. thiazole (Zolamine) or thiophene (Methapyrilene) alters electronic properties and target binding .
- Substituents : The 4-methoxy group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., Bromopyramine) but reduces electrophilicity .
- Counterion : Fumarate improves aqueous solubility over hydrochlorides, critical for oral absorption .
Insights :
- Methoxy-substituted analogs (e.g., 1c, 1f) exhibit potent antibacterial (MIC 4–8 µg/mL) and selective anticancer activity against non-small cell lung cancer (HOP-92) .
- Thiazole derivatives (e.g., Zolamine) show dual antihistaminic and anesthetic properties, suggesting the target compound’s pyridine core may favor different pharmacological profiles .
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